Potent and Selective Butyrylcholinesterase (BChE) Inhibition: A Class-Specific Functional Advantage
2-Arylbenzofurans, the class to which 2-(4-Bromophenyl)-5-chlorobenzofuran belongs, have been identified as promising scaffolds for selective butyrylcholinesterase (BChE) inhibition. A recent study on a series of 2-arylbenzofuran derivatives demonstrated that six compounds from this class exhibited potent BChE inhibitory activity with IC50 values ranging from 2.5 μM to 32.8 μM. This activity was superior to the clinically used positive control galantamine (IC50 = 35.3 μM), while importantly, these compounds were inactive or only weakly inhibitory toward acetylcholinesterase (AChE), indicating a valuable selectivity profile [1].
| Evidence Dimension | BChE Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50: 2.5–32.8 μM (for class members) |
| Comparator Or Baseline | Galantamine (standard BChE/AChE inhibitor): IC50 = 35.3 μM |
| Quantified Difference | Up to 14-fold more potent than galantamine; selective for BChE over AChE |
| Conditions | In vitro enzymatic inhibition assay (2-arylbenzofuran derivatives) |
Why This Matters
This class-level evidence strongly supports the selection of 2-arylbenzofurans, such as 2-(4-Bromophenyl)-5-chlorobenzofuran, for research programs targeting BChE-related pathologies (e.g., Alzheimer's disease) where selective inhibition over AChE is crucial to minimize off-target peripheral side effects.
- [1] Wang L, et al. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules. 2024;29(2):315. doi:10.3390/molecules29020315 View Source
